

Introduction to Biphenyl Carboxylic Acid Derivatives

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Compound of Interest

Compound Name: *4'-Trifluoromethyl-biphenyl-3-carboxylic acid*

Cat. No.: *B174845*

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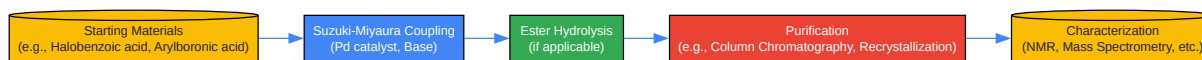
Biphenyl carboxylic acids are organic compounds characterized by a biphenyl core with one or more carboxylic acid functional groups. This structural motif is present in several marketed drugs, including the non-steroidal anti-inflammatory drugs (NSAIDs) Flurbiprofen and Fenbufen. The versatility of the biphenyl scaffold allows for the introduction of various substituents, enabling the fine-tuning of physicochemical properties and biological activity. This has led to the exploration of biphenyl carboxylic acid derivatives for a wide range of therapeutic applications, including the treatment of hyperuricemia, cancer, and inflammatory diseases.

Synthesis of Biphenyl Carboxylic Acid Derivatives

The synthesis of biphenyl carboxylic acid derivatives often involves cross-coupling reactions to construct the core biphenyl structure. The Suzuki-Miyaura coupling is a widely employed method, utilizing a palladium catalyst to couple a boronic acid with a halide. Other synthetic strategies include the Ullmann reaction and functional group manipulation of pre-existing biphenyl cores.

General Synthetic Workflow

The general workflow for the synthesis of many biphenyl carboxylic acid derivatives can be outlined as follows:



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Caption: General synthetic workflow for biphenyl carboxylic acid derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivatives via Suzuki-Miyaura Coupling

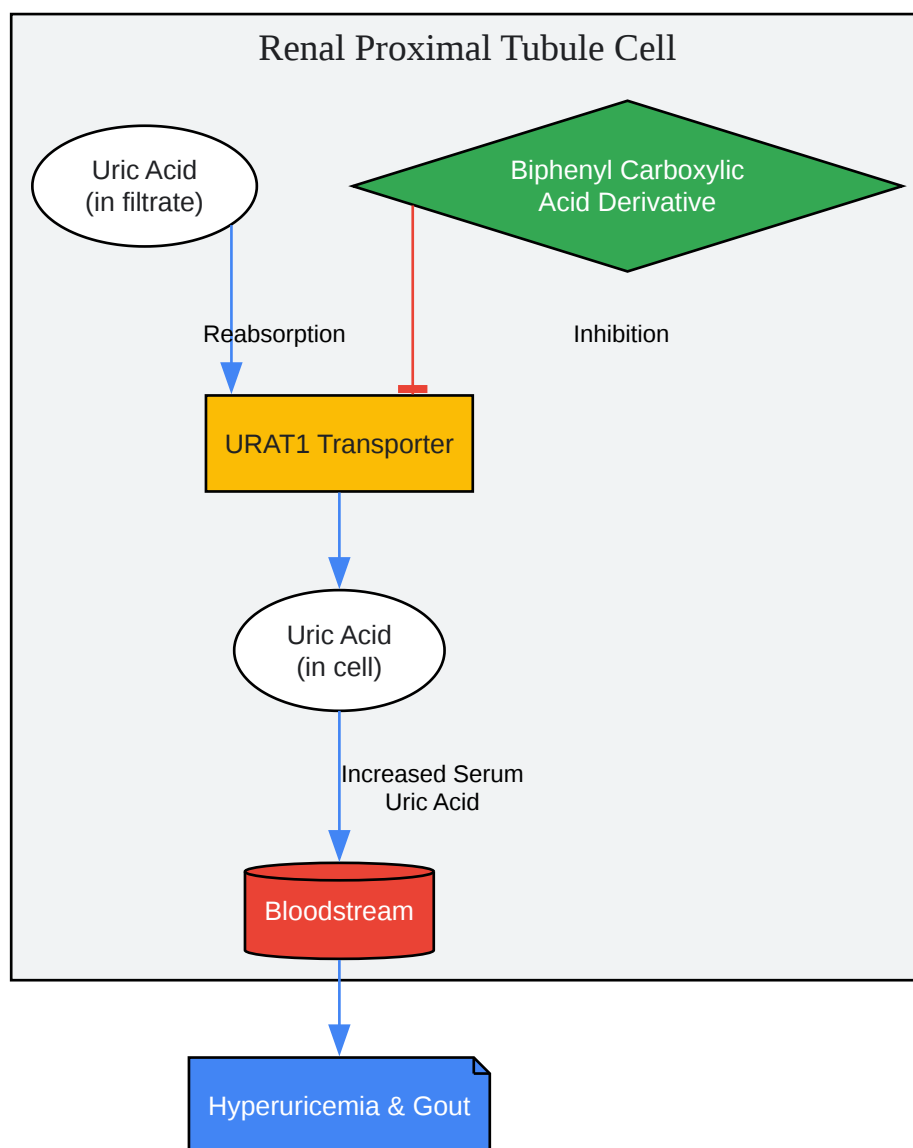
- To a solution of 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1.5 g, 12.18 mmol) in a 4:1 mixture of 1,4-dioxane and water (20 mL), add the desired substituted boronic acid (12.18 mmol) and potassium carbonate (K_2CO_3 , 1.21 g, 12.18 mmol).
- Add Tetrakis(triphenylphosphine)palladium(0) ($Pd(PPh_3)_4$, 0.14 mL, 2.44 mmol) to the mixture.
- Stir the resulting reaction mixture at 80°C for 16 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (2 x 10 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to afford the desired biphenyl carboxylic acid derivative.

Biological Activities and Therapeutic Applications

Biphenyl carboxylic acid derivatives have demonstrated a broad spectrum of biological activities, leading to their investigation in various therapeutic areas.

Inhibition of URAT1 for Hyperuricemia and Gout

Urate transporter 1 (URAT1), a key protein in the renal reabsorption of uric acid, is a validated target for the treatment of hyperuricemia and gout. Several biphenyl carboxylic acid derivatives have been designed and synthesized as potent URAT1 inhibitors.



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Caption: Inhibition of URAT1-mediated uric acid reabsorption.

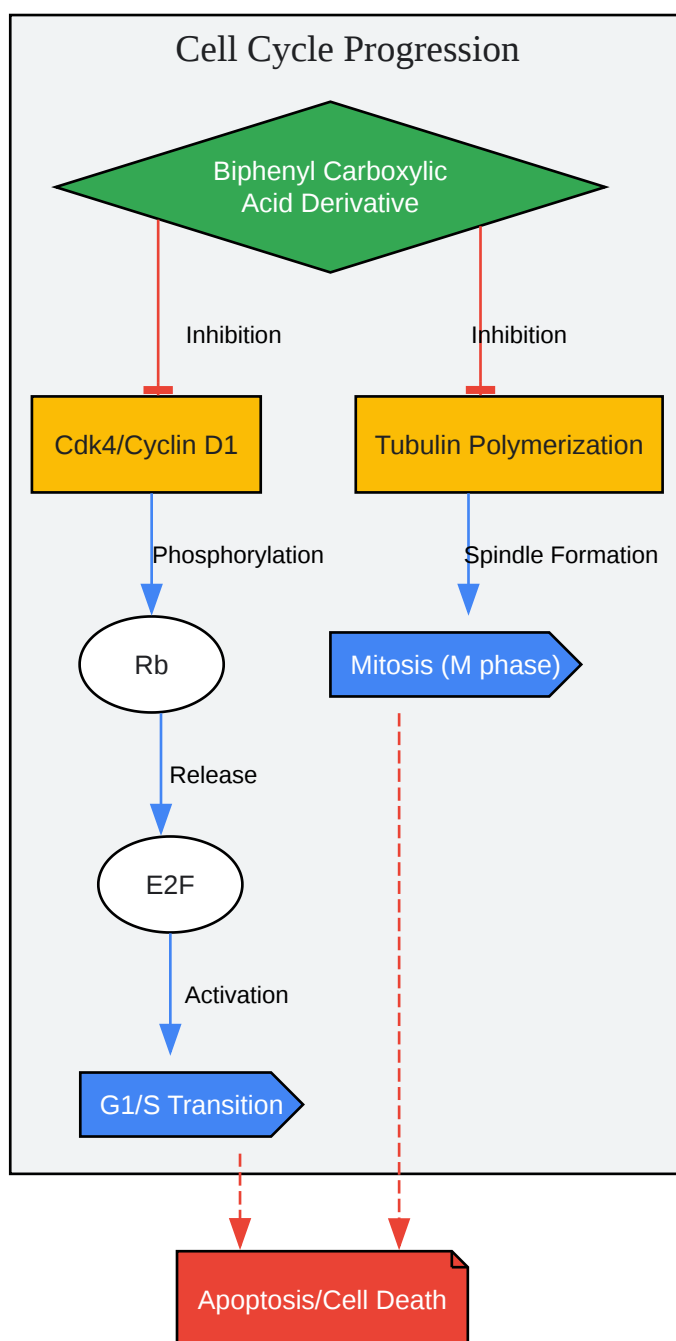
Compound	IC ₅₀ (μM)	Reference
A1	0.93	
B21	0.17	
Benzbromarone (Standard)	0.25	

Table 1: In vitro inhibitory activity of representative biphenyl carboxylic acid derivatives against human URAT1.

Anticancer Activity

Biphenyl carboxylic acid derivatives have also emerged as promising anticancer agents, with some compounds exhibiting potent activity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key proteins in cell cycle regulation and cell division.

One notable derivative, Biphenyl-4-carboxylic acid-[2-(1H-indol-3-yl)-ethyl]-methanamide (CA224), has been shown to inhibit Cyclin-dependent kinase 4 (Cdk4) and tubulin polymerization, leading to cell cycle arrest at both G₀/G₁ and G₂/M phases.



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